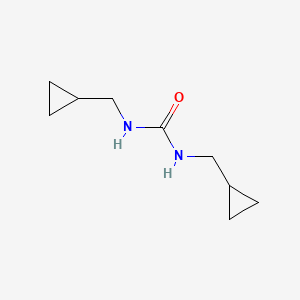![molecular formula C11H8BF2NO2 B8659448 [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8659448.png)
[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid
Descripción general
Descripción
[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-(pyridin-4-yl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- 2,3-Difluoro-4-(heptyloxy)benzeneboronic acid
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 2,4-Difluoro-3-(pyridin-3-yl)benzeneboronic acid
Comparison: [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid is unique due to the presence of both fluorine atoms and a pyridinyl group, which can significantly influence its reactivity and selectivity in cross-coupling reactions. The fluorine atoms can enhance the stability and electron-withdrawing properties of the compound, while the pyridinyl group can provide additional coordination sites for catalysts .
Propiedades
Fórmula molecular |
C11H8BF2NO2 |
|---|---|
Peso molecular |
235.00 g/mol |
Nombre IUPAC |
(2,4-difluoro-3-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H8BF2NO2/c13-9-2-1-8(12(16)17)11(14)10(9)7-3-5-15-6-4-7/h1-6,16-17H |
Clave InChI |
RVEWQNCGFNGZLZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)F)C2=CC=NC=C2)F)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine](/img/structure/B8659403.png)


![2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine](/img/structure/B8659423.png)







